
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, diethyl ester is a chemical compound known for its unique structural properties and potential applications in various fields This compound features a pyridine ring substituted with dichloro and trichloromethyl groups, and it is esterified with diethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, diethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-2-(trichloromethyl)-4-pyridine, which is reacted with diethyl phosphoramidate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the esterification process. Common catalysts include acidic or basic reagents, depending on the specific reaction pathway.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
化学反応の分析
Types of Reactions
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products, often involving the removal of chlorine atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the production of agrochemicals and other specialty chemicals due to its reactivity and stability.
作用機序
The mechanism by which phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, diethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
類似化合物との比較
Similar Compounds
- Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, dioctyl ester
- Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, didecyl ester
Uniqueness
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, diethyl ester is unique due to its specific ester groups, which influence its solubility, reactivity, and potential applications. The presence of diethyl groups distinguishes it from other similar compounds, providing distinct properties that can be leveraged in various research and industrial applications.
特性
CAS番号 |
24241-84-7 |
|---|---|
分子式 |
C10H12Cl5N2O3P |
分子量 |
416.4 g/mol |
IUPAC名 |
3,5-dichloro-N-diethoxyphosphoryl-2-(trichloromethyl)pyridin-4-amine |
InChI |
InChI=1S/C10H12Cl5N2O3P/c1-3-19-21(18,20-4-2)17-8-6(11)5-16-9(7(8)12)10(13,14)15/h5H,3-4H2,1-2H3,(H,16,17,18) |
InChIキー |
VAOOAEIFRPKFJC-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(NC1=C(C(=NC=C1Cl)C(Cl)(Cl)Cl)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



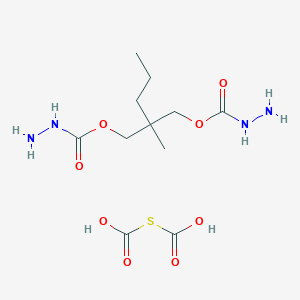

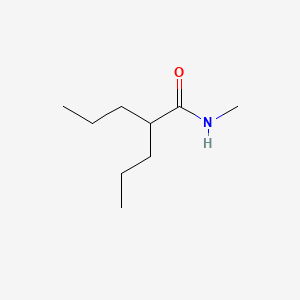
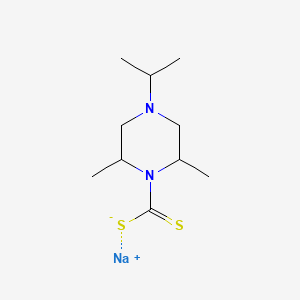
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)

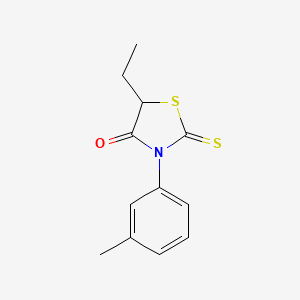
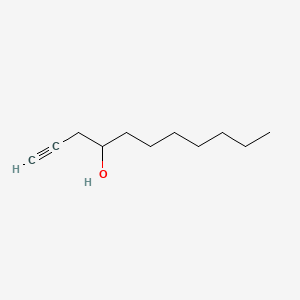
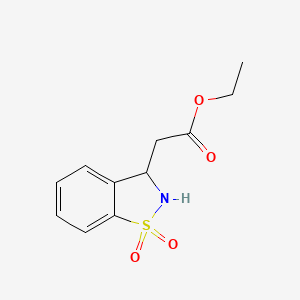
![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)
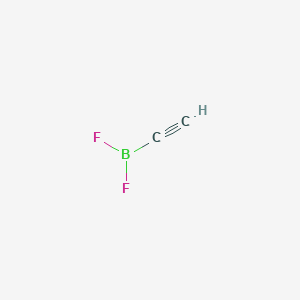

![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)
